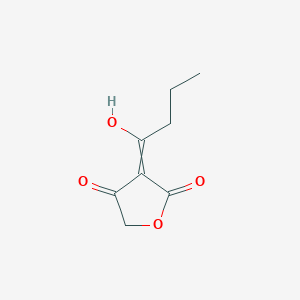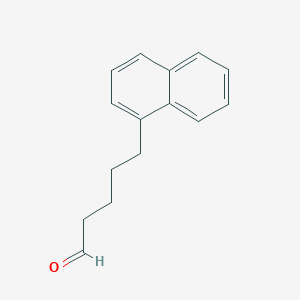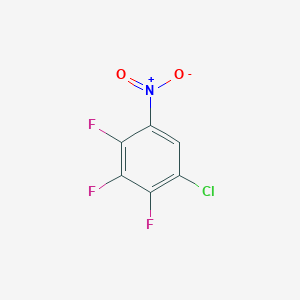
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid is a complex organic compound that features a morpholine ring fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with thiazole derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiazole rings can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the morpholine or thiazole rings.
科学研究应用
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
- 4-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]aniline
- [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
- 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL
Uniqueness
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)morpholine is unique due to its specific combination of morpholine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
169195-55-5 |
|---|---|
分子式 |
C11H18ClN3O6S |
分子量 |
355.80 g/mol |
IUPAC 名称 |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)morpholine;perchloric acid |
InChI |
InChI=1S/C11H17N3O2S.ClHO4/c1-5-15-6-2-13(1)10-9-17-11(12-10)14-3-7-16-8-4-14;2-1(3,4)5/h9H,1-8H2;(H,2,3,4,5) |
InChI 键 |
ZSCLCDLXTPZGLO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CSC(=N2)N3CCOCC3.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)



![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)



![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
